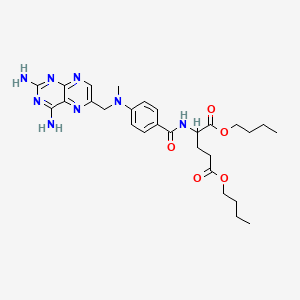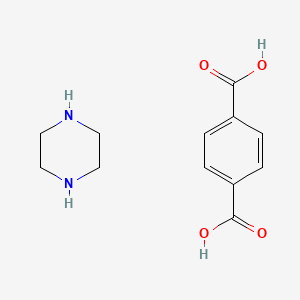
Piperazinium terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinium terephthalate is a crystalline compound formed by the interaction of piperazine and terephthalic acid. It is characterized by its unique molecular structure, which includes a piperazine ring and terephthalate anions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperazinium terephthalate can be synthesized through the reaction of piperazine with terephthalic acid in an aqueous solution. The reaction typically involves dissolving both compounds in water and heating the mixture to facilitate the formation of the crystalline product. The resulting solution is then allowed to cool, leading to the crystallization of this compound .
Industrial Production Methods
The process may include additional purification steps to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Piperazinium terephthalate undergoes various chemical reactions, including:
Hydrogen Bonding: The compound forms hydrogen bonds between the nitrogen atoms of piperazine and the carboxyl groups of terephthalic acid.
Coordination Reactions: The nitrogen atoms in piperazine can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and metal salts. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, coordination reactions with metal ions can lead to the formation of metal-organic frameworks or other complex structures .
Aplicaciones Científicas De Investigación
Piperazinium terephthalate has been explored for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of piperazinium terephthalate primarily involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved in these interactions are primarily related to the nitrogen atoms in the piperazine ring and the carboxyl groups in the terephthalate anions .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simple organic compound with a six-membered ring containing two nitrogen atoms.
Terephthalic Acid: An aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET) and other polymers.
Piperazinium Chloride: An ionic compound containing a piperazinium cation and chloride anion, used in various chemical applications.
Uniqueness
Piperazinium terephthalate is unique due to its combination of piperazine and terephthalic acid, resulting in a compound with distinct hydrogen bonding and coordination properties. This uniqueness makes it valuable for research in materials science and coordination chemistry .
Propiedades
Número CAS |
41857-87-8 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
piperazine;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C4H10N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-2-6-4-3-5-1/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
Clave InChI |
CPITUWUGKLLLGH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN1.C1=CC(=CC=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


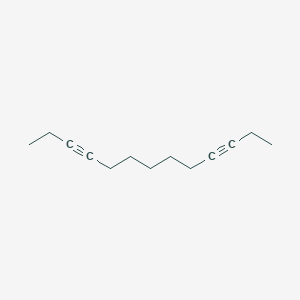


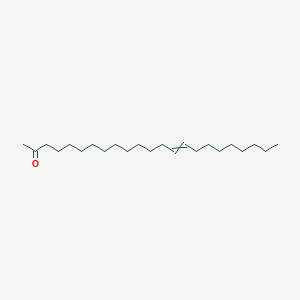



![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
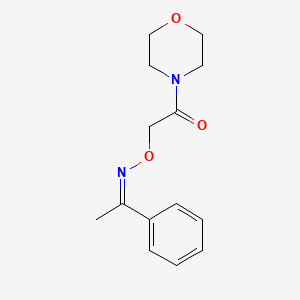
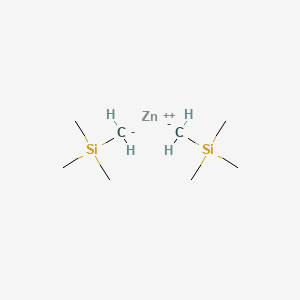


![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
